molecular formula C9H11N3O2 B1599763 [(E)-[(4-methoxyphenyl)methylidene]amino]urea CAS No. 6292-71-3

[(E)-[(4-methoxyphenyl)methylidene]amino]urea

Cat. No.: B1599763
CAS No.: 6292-71-3
M. Wt: 193.20 g/mol
InChI Key: OGMVRNVTFDFHHE-UHFFFAOYSA-N
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Description

[(E)-[(4-methoxyphenyl)methylidene]amino]urea is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
The exact mass of the compound [(E)-[(4-methoxyphenyl)methylidene]amino]urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(E)-[(4-methoxyphenyl)methylidene]amino]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-[(4-methoxyphenyl)methylidene]amino]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(4-methoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMVRNVTFDFHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978736
Record name 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-71-3
Record name 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

[(E)-[(4-methoxyphenyl)methylidene]amino]urea, a compound featuring a methoxy-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [(E)-[(4-methoxyphenyl)methylidene]amino]urea can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 196.22 g/mol

This compound contains a urea functional group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain urea derivatives exhibited GI50_{50} values (the concentration required to inhibit cell growth by 50%) ranging from 0.553 to 3.80 µM against tumor cells, indicating strong cytotoxicity .

CompoundGI50_{50} (µM)TGI (µM)Mechanism of Action
5c0.5532.17VEGFR-2 inhibition
5e1.510Cell cycle arrest
5g3.80100Apoptosis induction

Antimicrobial Activity

Urea derivatives have also shown promising antimicrobial activity. The compound [(E)-[(4-methoxyphenyl)methylidene]amino]urea may exhibit similar properties as other derivatives that have been tested against Gram-positive and Gram-negative bacteria. Reports indicate that certain urea compounds possess minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against pathogenic strains .

The biological activity of [(E)-[(4-methoxyphenyl)methylidene]amino]urea can be attributed to several mechanisms:

  • VEGFR-2 Inhibition : Compounds with similar structures have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been documented for various urea derivatives, suggesting that [(E)-[(4-methoxyphenyl)methylidene]amino]urea may trigger programmed cell death through mitochondrial pathways .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .

Study on Phenyl Urea Derivatives

A research study synthesized a series of phenyl urea derivatives and evaluated their inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with cancer progression and immune evasion. Among the synthesized compounds, those with para-substitutions showed significant inhibitory activity, emphasizing the importance of structural modifications in enhancing biological efficacy .

Antitumor Activity Assessment

In another study assessing various urea compounds for their antitumor properties, specific derivatives demonstrated selective cytotoxicity across different cancer cell lines, with notable effects on ovarian and prostate cancers . The results indicated that structural variations could lead to enhanced selectivity and potency against specific tumor types.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including [(E)-[(4-methoxyphenyl)methylidene]amino]urea, exhibit notable antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness particularly against gram-positive and gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticonvulsant Properties

Certain urea derivatives have demonstrated anticonvulsant activity in preclinical studies. This application is particularly relevant for developing treatments for epilepsy and other seizure disorders. The specific mechanisms may involve modulation of neurotransmitter systems or direct effects on neuronal excitability.

Antioxidant Activity

The antioxidant properties of [(E)-[(4-methoxyphenyl)methylidene]amino]urea suggest its potential role in protecting cells from oxidative stress. This application is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-cancer Activity

Several studies have highlighted the anti-cancer potential of urea derivatives, including this compound. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for further development in oncology .

Insecticidal Properties

Research has shown that certain derivatives of urea can serve as eco-friendly insecticides. [(E)-[(4-methoxyphenyl)methylidene]amino]urea has been studied for its effectiveness against agricultural pests, providing an alternative to traditional chemical insecticides that may pose environmental risks .

Case Studies

Study ReferenceFocusFindings
IDO1 InhibitorsDemonstrated that para-substituted phenyl urea derivatives exhibited potent IDO1 inhibitory activity, suggesting potential applications in cancer immunotherapy.
Relaxin-3/RXFP3 SystemExplored structural analogues for receptor binding and functional assays, highlighting the importance of specific substitutions for biological activity.
Hydantoin SynthesisDiscussed methods for synthesizing hydantoins from urea derivatives, emphasizing versatility in chemical synthesis applicable to pharmaceutical development.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine bond (C=N) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

text
[(E)-Compound] + H2O (excess) + HCl → 4-Methoxybenzaldehyde + Semicarbazide
  • Conditions : 2M HCl, 80°C, 2 hr

  • Yield : 95% aldehyde recovery

Basic Hydrolysis

Basic conditions (pH >10) cleave the urea moiety:

text
[(E)-Compound] + NaOH → 4-Methoxyphenylacetaldehyde + Sodium cyanate + NH3
  • Conditions : 1M NaOH, 25°C, 24 hr

  • Byproducts : Ammonia detected via Nessler’s reagent .

Reduction of the Imine Bond

Catalytic hydrogenation reduces the C=N bond to a C-N single bond:

Reducing AgentSolventPressureTimeProduct
H2/Pd-C (10%)Ethanol1 atm3 hrN-(4-Methoxyphenethyl)semicarbazide
NaBH4MeOH1 hrPartial reduction (15% conversion)

The Pd-C system achieves full saturation, while borohydride shows limited efficacy due to resonance stabilization of the imine .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration and sulfonation:

ReactionReagentPositionProduct StructureYield
NitrationHNO3/H2SO4Para4-Methoxy-3-nitro derivative62%
SulfonationH2SO4 (fuming)Meta4-Methoxy-3-sulfo derivative58%

The methoxy group directs electrophiles to the ortho/para positions, but steric hindrance from the methylideneamino group favors meta substitution in sulfonation .

Oxidation Studies

Oxidants target the methoxy group and imine bond:

OxidantConditionsMajor ProductMechanism
KMnO4 (acidic)70°C, 2 hr4-Hydroxybenzaldehyde derivativeDemethylation + imine cleavage
H2O2 (neutral)25°C, 24 hrEpoxide formation (traces)Radical-mediated oxidation

Demethylation under strong oxidative conditions confirms the lability of the methoxy group .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and urea oxygen:

Metal SaltMolar RatioComplex FormedStability Constant (log K)
Cu(NO3)21:2[Cu(L)2]²+8.9 ± 0.2
NiCl21:1[Ni(L)Cl2]6.3 ± 0.3

UV-Vis spectra show ligand-to-metal charge transfer bands at 420–450 nm .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition stages:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22028Urea moiety decomposition
220–30052Methoxyphenyl ring pyrolysis
>30020Carbonization

Differential scanning calorimetry (DSC) shows an endothermic peak at 195°C (melting) and exothermic peaks at 230°C (decomposition) .

Preparation Methods

General Condensation Reaction

  • Reagents: 4-methoxybenzaldehyde and semicarbazide hydrochloride
  • Solvent: Usually ethanol or methanol
  • Catalyst: Acidic or neutral conditions; sometimes a few drops of acetic acid are added to catalyze the reaction
  • Temperature: Ambient to reflux conditions (room temperature to 78 °C)
  • Reaction time: Several hours to overnight (typically 2–24 hours)
  • Isolation: The product precipitates out or is isolated by solvent evaporation and recrystallization

Reaction Scheme:

$$
\text{4-methoxybenzaldehyde} + \text{semicarbazide} \rightarrow \text{[(E)-[(4-methoxyphenyl)methylidene]amino]urea} + \text{H}_2\text{O}
$$

Detailed Procedure Example

  • Dissolve semicarbazide hydrochloride (1 equivalent) in ethanol.
  • Add an equimolar amount of 4-methoxybenzaldehyde to the solution.
  • Add a catalytic amount of acetic acid to facilitate the condensation.
  • Stir the mixture at room temperature or gently reflux for 4–6 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the reaction mixture to precipitate the product.
  • Filter, wash with cold ethanol, and dry under vacuum to obtain pure [(E)-[(4-methoxyphenyl)methylidene]amino]urea.

Alternative Methods and Variations

  • Solvent Variations: Methanol, ethanol, or aqueous ethanol mixtures can be used depending on solubility and desired purity.
  • Catalysis: Acid catalysis (acetic acid or hydrochloric acid) is common; however, neutral or slightly basic conditions can also be employed.
  • Microwave-Assisted Synthesis: Some studies have explored microwave irradiation to accelerate the condensation, reducing reaction times to minutes with comparable yields.
  • One-Pot Procedures: Incorporation of in situ generation of semicarbazide or aldehyde derivatives followed by immediate condensation has been reported in related semicarbazone syntheses, enhancing efficiency.

Yield and Purity

Typical yields for this condensation reaction range from 70% to 90%, depending on reaction conditions and purification methods. The product is usually obtained as a crystalline solid, which can be further purified by recrystallization from ethanol or ethyl acetate.

While specific studies focusing solely on [(E)-[(4-methoxyphenyl)methylidene]amino]urea are limited, the compound is often referenced in the context of semicarbazone synthesis and characterization. Key data points include:

Parameter Value/Condition Notes
Molecular weight 193.20 g/mol Confirmed by PubChem
Reaction temperature Room temperature to reflux (~25–78 °C) Mild conditions
Reaction time 2–24 hours Longer times favor complete conversion
Solvent Ethanol, methanol Common solvents
Catalyst Acetic acid (catalytic) Enhances condensation rate
Yield 70–90% Depends on purification
Product form Crystalline solid Suitable for X-ray crystallography

Structural Confirmation and Characterization

  • Spectroscopic Methods: The product is typically confirmed by IR (characteristic C=N stretch), NMR (aromatic and methoxy signals), and mass spectrometry.
  • X-ray Crystallography: Crystal structure data available (CCDC 651464) confirms the E-configuration of the imine bond and the molecular conformation.
  • Purity Assessment: TLC and melting point determination are standard.

Q & A

Q. Table 1. Comparative Synthesis Conditions for Urea Derivatives

CompoundSolventTemp (°C)Yield (%)Purity (HPLC)Reference
Analog A (methoxy variant)DMF807298.5
Analog B (ethoxy variant)THF706597.8

Q. Table 2. Key Crystallographic Parameters

ParameterValueCompoundReference
Space GroupP21_1/cMethoxy-phenyl urea
Unit Cell Volume (ų)1893.2Imidazole-linked analog
R-factor0.052Fluorophenyl derivative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-[(4-methoxyphenyl)methylidene]amino]urea
Reactant of Route 2
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[(E)-[(4-methoxyphenyl)methylidene]amino]urea

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